molecular formula C10H6BrF2NO B6279268 4-bromo-8-(difluoromethoxy)quinoline CAS No. 1432754-59-0

4-bromo-8-(difluoromethoxy)quinoline

Cat. No.: B6279268
CAS No.: 1432754-59-0
M. Wt: 274.06 g/mol
InChI Key: XIZFLKXERNAWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-8-(difluoromethoxy)quinoline (CAS 1432754-59-0) is a high-value quinoline derivative offered as a key chemical intermediate for advanced research and development . This compound features a bromine atom and a difluoromethoxy group attached to its quinoline core, a structure frequently explored in medicinal chemistry and materials science . While specific biological data for this compound is not publicly available, structurally similar quinoline derivatives are extensively investigated as negative allosteric modulators of targets such as the metabotropic glutamate receptor 2 (mGluR2), highlighting the potential of this chemical scaffold in developing therapeutics for neurological disorders . Its specific molecular architecture makes it a versatile building block for the synthesis of more complex molecules, particularly in constructing combinatorial libraries or candidates for pharmaceutical discovery . The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the Safety Data Sheet (SDS) prior to use. Handling should be conducted in accordance with appropriate laboratory safety protocols. The available safety information for closely related compounds indicates potential hazards, including skin and eye irritation and respiratory irritation, and recommends careful handling . For product integrity, it is recommended to store this compound under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1432754-59-0

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

4-bromo-8-(difluoromethoxy)quinoline

InChI

InChI=1S/C10H6BrF2NO/c11-7-4-5-14-9-6(7)2-1-3-8(9)15-10(12)13/h1-5,10H

InChI Key

XIZFLKXERNAWFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)OC(F)F)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 8 Difluoromethoxy Quinoline and Its Precursors

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. actascientific.com It involves deconstructing the target molecule into simpler, readily available starting materials through a series of logical steps. actascientific.comamazonaws.com For 4-bromo-8-(difluoromethoxy)quinoline, the analysis reveals several key disconnections that form the basis of a viable synthetic plan.

The primary retrosynthetic disconnections are:

C4-Br Bond: The most logical final-step disconnection is the carbon-bromine bond at the 4-position. This suggests that the immediate precursor is 8-(difluoromethoxy)quinoline (B2663537). The forward reaction would be a regioselective bromination. However, direct electrophilic bromination at the C4 position of the electron-deficient pyridine (B92270) ring is challenging. A more effective strategy involves the conversion of a 4-hydroxyquinoline (a quinolin-4-one) to the 4-bromo derivative. This modifies the precursor to be 8-(difluoromethoxy)quinolin-4-one.

Quinoline (B57606) Core: The central quinoline scaffold can be disconnected using established named reactions. This typically involves breaking the N1-C2 and C4-C3 bonds or related bond pairs.

Friedländer/Pfitzinger Approach: This disconnection leads to a substituted 2-aminobenzaldehyde or ketone and a carbonyl compound with an α-methylene group.

Skraup/Doebner-Miller Approach: This approach disconnects the quinoline into a substituted aniline (B41778) and a three-carbon unit, such as glycerol (B35011) or an α,β-unsaturated carbonyl compound. This points to 2-(difluoromethoxy)aniline as a key intermediate.

Gould-Jacobs/Conrad-Limpach Approach: These methods are particularly relevant for synthesizing the quinolin-4-one precursor, typically reacting a substituted aniline with a β-ketoester or a similar derivative.

C8-O Bond: The difluoromethoxy group can be disconnected from the quinoline ring, leading to 8-hydroxyquinoline (B1678124) or its 4-bromo derivative as a precursor. The forward reaction would involve the difluoromethylation of the hydroxyl group.

Based on these disconnections, a plausible synthetic pathway emerges: starting with a substituted aniline like 2-aminophenol, constructing an 8-hydroxyquinolin-4-one, introducing the difluoromethoxy group, and finally converting the 4-oxo function to the 4-bromo group.

Classical and Contemporary Approaches to the Quinoline Core Synthesis

The quinoline ring is a fundamental structure in numerous biologically active compounds, and a wide array of synthetic methods have been developed for its construction. acs.orgiipseries.org These range from century-old name reactions to modern, highly optimized procedures.

The Friedländer synthesis is a straightforward method for producing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (CH2) adjacent to a carbonyl group. wikipedia.orgjk-sci.com The reaction is typically catalyzed by acids or bases and proceeds via a condensation and subsequent intramolecular cyclization. jk-sci.comorganic-chemistry.org

The general mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by imine formation and cyclization, or an initial Schiff base (imine) formation followed by an intramolecular aldol reaction. wikipedia.org Numerous catalysts have been developed to improve the efficiency and mildness of the Friedländer synthesis, moving beyond traditional strong acids or bases. wikipedia.org

Catalyst TypeExamplesReaction ConditionsReference
Brønsted Acidsp-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA)Conventional heating or microwave wikipedia.orgorganic-chemistry.org
Lewis AcidsNeodymium(III) nitrate, Scandium(III) triflateMild temperatures organic-chemistry.orgwikipedia.org
Heterogeneous CatalystsNafion, Silver phosphotungstateEnvironmentally friendly, recyclable organic-chemistry.org
OtherIodine, Ionic LiquidsMild, efficient wikipedia.orgorganic-chemistry.org

For the synthesis of an 8-(difluoromethoxy)quinoline precursor, the Friedländer approach would require a starting material like 2-amino-3-(difluoromethoxy)benzaldehyde, which may not be readily accessible. One-pot modifications, where a 2-nitroaryl aldehyde is reduced in situ before the condensation, enhance the practicality of this method. organic-chemistry.org

The Skraup and Doebner-Miller reactions are classic methods that build the quinoline ring from an aniline derivative. iipseries.orgwikipedia.org

The Skraup synthesis involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally the corresponding nitrobenzene). iipseries.org The reaction proceeds by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. iipseries.org While effective, the reaction is notoriously vigorous and often gives low yields. researchgate.net

The Doebner-Miller reaction is a more versatile variation, reacting an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. wikipedia.org This method allows for a wider range of substitution patterns on the resulting quinoline ring. The mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway may be involved. wikipedia.orgnih.gov

For the synthesis of the 8-(difluoromethoxy)quinoline core, both methods would be adapted to use 2-(difluoromethoxy)aniline as the starting material. The success of these adaptations hinges on the stability of the difluoromethoxy group under the strong acidic and oxidative conditions of the reaction.

Traditional quinoline syntheses often rely on harsh conditions, toxic reagents, and stoichiometric amounts of catalysts, leading to significant environmental and economic concerns. nih.govbenthamdirect.com In response, significant research has focused on developing greener and more sustainable synthetic protocols. ijpsjournal.comacs.org

Green chemistry approaches aim to improve efficiency while minimizing waste and hazard by focusing on several key areas: benthamdirect.com

Alternative Energy Sources: Microwave-assisted synthesis (MAS) and ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. benthamdirect.comijpsjournal.com

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DESs) is a major focus. ijpsjournal.comacs.org Some reactions have also been developed under solvent-free conditions. acs.org

Efficient Catalysis: The development of recyclable and non-toxic catalysts, such as nanocatalysts or solid-supported acids, avoids the use of corrosive and hazardous reagents. acs.orgnih.gov

Green ApproachKey FeaturesAdvantages
Microwave-Assisted Synthesis (MAS) Rapid heating using microwave radiation.Reduced reaction times, improved yields, lower energy consumption. ijpsjournal.com
Use of Green Solvents Water, Ionic Liquids (ILs), Deep Eutectic Solvents (DESs) as reaction media.Reduced toxicity and environmental impact, potential for catalyst recycling. ijpsjournal.com
Nanocatalysis Use of catalysts with high surface area and reactivity.High efficiency, recyclability, often milder reaction conditions. acs.org
Solvent-Free Reactions Reactants are mixed without a solvent, often with grinding or minimal heating.Eliminates solvent waste, simplifies workup, high atom economy. acs.org

These green methodologies are not only environmentally beneficial but also often lead to higher yields and simpler product isolation, making them highly attractive for modern pharmaceutical synthesis. nih.gov

Regioselective Introduction of the Bromine Atom at the 4-position

The introduction of a bromine atom specifically at the C4 position of the quinoline ring is a critical step. Direct electrophilic substitution at this position is generally disfavored due to the electron-deficient nature of the pyridine ring. Therefore, indirect methods are typically required.

A highly effective and common strategy involves the conversion of a quinolin-4-one (the tautomer of 4-hydroxyquinoline) into the 4-bromoquinoline (B50189). This transformation can be achieved using various halogenating agents.

ReagentTypical ConditionsCommentsReference
Phosphorus Tribromide (PBr₃) In a solvent like DMF.Effective for converting the 4-oxo group to a bromo group. chemicalbook.com
Phosphorus Oxybromide (POBr₃) Often used neat or in a high-boiling solvent.A powerful halogenating agent, commonly used for this transformation.
Triphenylphosphine/Carbon Tetrabromide (PPh₃/CBr₄) Appel reaction conditions.Milder conditions compared to phosphorus halides.

The synthesis of the required 8-(difluoromethoxy)quinolin-4-one precursor can be accomplished through methods like the Gould-Jacobs reaction, which involves reacting 2-(difluoromethoxy)aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.

Direct electrophilic bromination of the quinoline ring typically occurs on the more electron-rich benzene (B151609) ring, rather than the electron-deficient pyridine ring. The directing effect of substituents on the benzene ring plays a crucial role in determining the position of substitution.

For an 8-substituted quinoline, electrophilic attack generally favors the C5 and C7 positions. acgpubs.orgresearchgate.net The 8-(difluoromethoxy) group, being electron-withdrawing due to the influence of the fluorine atoms, would further deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the C5 and C7 positions. Studies on the bromination of 8-methoxyquinoline (B1362559) show that 5-bromo-8-methoxyquinoline is the sole product under certain conditions, highlighting the strong directing effect of the C8 substituent. acgpubs.orgresearchgate.net

Therefore, a direct electrophilic bromination of 8-(difluoromethoxy)quinoline to achieve substitution at the C4 position is not a synthetically viable route. The strategy of converting the corresponding quinolin-4-one remains the most reliable and regioselective method for obtaining the desired 4-bromo substitution pattern. chemicalbook.com Facile approaches have been developed for constructing functionalized bromoquinolines from tetrahydroquinolines using N-Bromosuccinimide (NBS), which acts as both an electrophile and an oxidant. rsc.org

Bromination via N-Bromosuccinimide (NBS)-Mediated Reactions

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis, offering a convenient alternative to molecular bromine. researchgate.net It can function as a source for electrophilic bromine or as a radical initiator, depending on the reaction conditions. nih.gov In the context of quinoline chemistry, NBS is employed for the bromination of both the quinoline core and its precursors.

The direct electrophilic bromination of 8-substituted quinolines, such as 8-hydroxyquinoline or 8-methoxyquinoline, typically occurs at the C5 and C7 positions due to the directing effects of the substituent on the benzene ring portion of the molecule. acgpubs.orgresearchgate.net This makes the synthesis of a 4-bromo derivative by direct bromination of an 8-substituted quinoline precursor challenging.

A more plausible synthetic strategy involves the bromination of a quinolin-4(1H)-one intermediate. The presence of the carbonyl group alters the electronic properties of the heterocyclic ring, influencing the regioselectivity of the bromination reaction. Studies on substituted quinolin-4(1H)-ones have shown that the site of bromination is dependent on the nature and position of other substituents. mdpi.com While specific studies on the NBS-mediated bromination of 8-(difluoromethoxy)quinolin-4-one are not extensively detailed, the general principles suggest that this pathway could provide a route to the desired 4-bromo intermediate, which can then be converted to the final product. The conversion of the 4-oxo group to a 4-bromo substituent is a standard transformation in heterocyclic chemistry.

Alternatively, NBS has been used in cascade reactions, for instance, in the electrophilic bromination and cyclization of N-(3-phenylprop-2-ynyl)anilines to yield 3,6,8-tribromoquinolines under mild, metal-free conditions. documentsdelivered.com Another approach involves the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines, which can lead to polybrominated quinolines, including 4,6,8-tribromoquinoline. nih.gov These methods highlight the utility of NBS in constructing brominated quinoline scaffolds, although they require subsequent steps to achieve the specific substitution pattern of the target molecule.

Methodologies for Difluoromethoxylation at the 8-position

The introduction of the difluoromethoxy group (-OCF₂H) at the 8-position of the quinoline ring is a key transformation in the synthesis of the target compound. This functional group is of significant interest in medicinal chemistry as it can serve as a lipophilic hydrogen bond donor, potentially improving the pharmacological properties of a molecule. researchgate.net The primary precursor for this transformation is 8-hydroxyquinoline, a readily available bidentate chelating ligand. nih.gov

The most common and direct method for the O-difluoromethylation of phenols, including 8-hydroxyquinoline, involves the reaction with a difluorocarbene (:CF₂) source. orgsyn.orgorgsyn.org The reaction proceeds via the in situ generation of the phenolate anion under basic conditions, which then acts as a nucleophile to trap the highly electrophilic difluorocarbene intermediate. orgsyn.org

Direct and Stepwise Difluoromethoxylation Approaches

The synthesis of aryl difluoromethyl ethers, such as 8-(difluoromethoxy)quinoline, is primarily achieved through direct difluoromethoxylation. researchgate.net This approach involves the direct transfer of a CF₂H group to the oxygen atom of a hydroxyl precursor in a single synthetic operation.

Direct O-Difluoromethylation: This is the predominant strategy, where 8-hydroxyquinoline is treated with a base and a reagent that generates difluorocarbene. orgsyn.orgacs.org The process is a one-pot reaction where the difluorocarbene is generated in the presence of the nucleophilic 8-hydroxyquinolinate. A variety of reagents have been developed to serve as difluorocarbene precursors for this transformation, each with its own specific reaction conditions and advantages. rsc.org This method avoids the need to pre-functionalize the substrate, offering an efficient route to the desired product. nih.gov

Stepwise Approaches: While direct O-difluoromethylation is most common, stepwise methods are also conceptually possible, though less frequently employed for this specific transformation. A stepwise approach generally involves introducing a functionalized group that is subsequently converted into the difluoromethyl group. researchgate.net For some heterocyclic systems, a stepwise process involving the reduction of the aromatic ring, followed by functionalization and subsequent re-aromatization (dehydrogenation), has been noted as a potential strategy. However, for the synthesis of 8-(difluoromethoxy)quinoline, the direct approach from 8-hydroxyquinoline is overwhelmingly favored due to its efficiency and the commercial availability of the starting material.

Impact of Reaction Conditions and Reagent Selection

The success of the direct O-difluoromethylation of 8-hydroxyquinoline is highly dependent on the choice of the difluorocarbene precursor and the specific reaction conditions, including the base, solvent, and temperature.

Reagent Selection: A range of reagents has been developed to generate difluorocarbene for the difluoromethylation of heteroatom nucleophiles. rsc.org These precursors can be broadly categorized based on their activation method, such as thermal decomposition, photoredox catalysis, or reaction with a base.

Sodium Chlorodifluoroacetate (ClCF₂COONa): This is a widely used, commercially available, and bench-stable solid. orgsyn.orgorgsyn.org It generates difluorocarbene via thermal decarboxylation. The reaction typically requires elevated temperatures (e.g., 100 °C) and is often performed in a polar aprotic solvent like DMF with a controlled amount of water. orgsyn.orgorgsyn.org

S-(Difluoromethyl)sulfonium Salts: These are bench-stable reagents that can serve as difluorocarbene precursors under milder conditions, often in the presence of a simple base like lithium hydroxide. acs.org

Difluorobromoacetic Acid (BrCF₂CO₂H): Used in conjunction with a photoredox catalyst (e.g., fac-Ir(ppy)₃) and visible light, this reagent allows for the O-difluoromethylation of phenols at room temperature. researchgate.netnih.gov

Difluoromethyltri(n-butyl)ammonium Chloride: This reagent serves as another effective difluorocarbene source, reacting with a wide range of phenols in the presence of a base like potassium carbonate to give good to excellent yields. cas.cn

Difluoromethylene Phosphobetaine (Ph₃P⁺CF₂CO₂⁻): This reagent has the advantage of generating difluorocarbene under neutral conditions through decarboxylation, which can be beneficial for base-sensitive substrates. rsc.org

The choice of reagent can influence the reaction's compatibility with other functional groups, its operational simplicity, and its environmental impact. orgsyn.org

Impact of Reaction Conditions:

Base: A base is generally required to deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic quinolinate anion. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and lithium hydroxide (LiOH). acs.orgcas.cn The choice and stoichiometry of the base can be critical, as excessively strong basic conditions can sometimes lead to side reactions. rsc.org

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are typically used to dissolve the reagents and facilitate the reaction. orgsyn.orgcas.cn

Temperature: The required temperature is highly dependent on the chosen difluorocarbene precursor. Reagents like ClCF₂COONa require heating to induce decarboxylation, orgsyn.org whereas photocatalytic methods can proceed at ambient temperature. nih.gov

The interplay between the reagent, base, solvent, and temperature must be carefully optimized to achieve high yields of 8-(difluoromethoxy)quinoline while minimizing the formation of byproducts.

Table 1: Comparison of Selected Reagents for O-Difluoromethylation of Phenols

Reagent (Precursor) Typical Conditions Advantages Disadvantages
Sodium Chlorodifluoroacetate K₂CO₃, DMF/H₂O, 100 °C orgsyn.orgorgsyn.org Commercially available, bench-stable, relatively non-toxic. Requires high temperature.
S-(Difluoromethyl)sulfonium Salt LiOH, MeCN, 60 °C acs.org Bench-stable, mild basic conditions. May require synthesis of the reagent.
Difluorobromoacetic Acid fac-Ir(ppy)₃, Cs₂CO₃, MeCN, Blue LED, rt researchgate.netnih.gov Mild room temperature conditions. Requires photocatalyst and light source.
Difluoromethyltri(n-butyl)ammonium Chloride K₂CO₃, MeCN, 80 °C cas.cn High yields with only 1.2 equivalents of reagent. Reagent may not be commercially available in bulk.
Difluoromethylene Phosphobetaine Toluene, 110 °C rsc.org Proceeds under neutral conditions (no base required). Requires high temperature.

Reactivity and Derivatization Strategies of 4 Bromo 8 Difluoromethoxy Quinoline

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Brominated Position

The bromine atom at the C4-position of 4-bromo-8-(difluoromethoxy)quinoline is a prime site for various transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with a halide. nih.govmdpi.com In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4-position. The reaction is typically catalyzed by a palladium complex and requires a base. researchgate.nettorvergata.itresearchgate.net The choice of catalyst, ligand, and reaction conditions can significantly influence the efficiency and scope of the coupling. For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often effective for coupling aryl bromides. torvergata.it

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 4-bromoquinolines

EntryArylboronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene4-phenyl-8-(difluoromethoxy)quinolineHigh
24-Methoxyphenylboronic acid[PdCl₂(dppf)]Cs₂CO₃Dioxane4-(4-methoxyphenyl)-8-(difluoromethoxy)quinolineGood
32-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O4-(thiophen-2-yl)-8-(difluoromethoxy)quinolineModerate

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar substrates. Specific yields for this compound may vary.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is particularly useful for introducing alkynyl moieties onto the quinoline (B57606) core at the C4-position, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.orgnih.gov The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups. wikipedia.org

Table 2: Representative Sonogashira Coupling of a 4-bromoquinoline (B50189) Derivative

EntryAlkynePalladium CatalystCopper Co-catalystBaseProduct
1PhenylacetylenePd(PPh₃)₄CuIEt₃N4-(phenylethynyl)-8-(difluoromethoxy)quinoline
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIPiperidine4-((trimethylsilyl)ethynyl)-8-(difluoromethoxy)quinoline
31-HeptynePd(OAc)₂/XPhosCuICs₂CO₃4-(hept-1-yn-1-yl)-8-(difluoromethoxy)quinoline

This table is a generalized representation. Specific reaction conditions and outcomes would require experimental validation for this compound.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4-position of this compound. The development of specialized phosphine ligands has greatly expanded the scope of this reaction, enabling the coupling of even challenging substrates. researchgate.netnih.gov

Table 3: Illustrative Buchwald-Hartwig Amination of a 4-bromoquinoline

EntryAminePalladium PrecatalystLigandBaseProduct
1MorpholinePd₂(dba)₃BINAPNaOtBu4-(morpholino)-8-(difluoromethoxy)quinoline
2Aniline (B41778)Pd(OAc)₂XPhosK₃PO₄N-phenyl-8-(difluoromethoxy)quinolin-4-amine
3Cyclohexylamine[Pd(allyl)Cl]₂t-BuBrettPhosLiHMDSN-cyclohexyl-8-(difluoromethoxy)quinolin-4-amine

This table provides hypothetical examples based on established Buchwald-Hartwig amination protocols. chemspider.com Actual results would depend on experimental optimization.

Regioselectivity and Scope of Cross-Coupling Reactions

In polysubstituted quinolines, the regioselectivity of cross-coupling reactions is a critical consideration. For substrates containing multiple different halogen atoms, the reaction typically occurs at the more reactive halide. For instance, in a molecule with both bromo and iodo substituents, the coupling will preferentially happen at the iodo-substituted position. libretexts.org The scope of these cross-coupling reactions is broad, tolerating a wide variety of functional groups on both the quinoline scaffold and the coupling partner. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline Ring

While transition-metal catalysis is dominant for functionalizing the C4-position, the quinoline ring itself is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. numberanalytics.com This reactivity is enhanced by the presence of electron-withdrawing groups on the ring. pressbooks.pubwikipedia.org

Influence of Substituents on SNAr Reactivity and Selectivity

The presence of the bromine atom and the difluoromethoxy group on the this compound ring influences its reactivity towards nucleophiles. The electron-withdrawing nature of the difluoromethoxy group can activate the quinoline ring for nucleophilic attack. In quinoline systems, nucleophilic substitution generally occurs at the C2 or C4 positions. numberanalytics.comyoutube.com The bromine at C4 is a good leaving group, making this position a likely site for SNAr. However, the precise regioselectivity and reactivity would depend on the specific nucleophile and reaction conditions.

Further research is needed to fully elucidate the SNAr reactivity profile of this compound and the interplay between the bromo and difluoromethoxy substituents in directing nucleophilic attack.

Lithiation and Lithium-Halogen Exchange Reactions for Further Functionalization

A thorough review of scientific literature and patent databases indicates that specific studies detailing the lithiation or lithium-halogen exchange reactions directly on this compound have not been extensively reported. This suggests that the functionalization of this particular molecule via these methods may be a nascent area of research or contained within proprietary process chemistry not available in the public domain.

However, the expected reactivity can be inferred from established principles of organometallic chemistry on related 4-bromoquinoline systems. Lithium-halogen exchange is a powerful and generally rapid reaction for converting aryl bromides into highly reactive organolithium species. sciencemadness.org This transformation is typically achieved using alkyllithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. sciencemadness.org

For 4-bromoquinolines, the bromine at the C4-position is activated towards exchange. The resulting 4-lithioquinoline intermediate would be a potent nucleophile, capable of reacting with a wide array of electrophiles to introduce new functional groups at this position. Potential electrophilic partners include aldehydes, ketones, esters, and carbon dioxide, leading to the formation of alcohols, and carboxylic acids, respectively.

It is important to consider potential competing reactions. In some quinoline systems, particularly those with acidic protons, direct deprotonation by the organolithium reagent can compete with or even supersede lithium-halogen exchange. chemicalforums.com For this compound, the aromatic protons are generally not acidic enough to compete effectively with the very fast lithium-bromine exchange. sciencemadness.org

A practical challenge in the lithiation of some bromoquinolines can be the stability of the resulting organolithium intermediate. sciencemadness.org In some instances, these intermediates can be unstable and may lead to the formation of byproducts. The presence of the 8-(difluoromethoxy) group, with its electron-withdrawing nature, could influence the stability and subsequent reactivity of the 4-lithioquinoline species.

Note: Due to the absence of specific experimental data for this compound in the reviewed literature, a data table for this section cannot be generated. The discussion above is based on general principles of reactivity for analogous chemical structures.

Transformations Involving the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, often introduced to modulate a molecule's lipophilicity, metabolic stability, and binding interactions. Research specifically detailing the chemical transformation of the difluoromethoxy group once it is installed on the 8-position of a 4-bromoquinoline ring is not prominently featured in the available scientific literature.

Generally, the difluoromethoxy group is considered to be chemically robust and stable under a variety of reaction conditions, which is one of the reasons for its utility in drug design. It is typically installed as a complete unit and is not intended for further transformation in subsequent synthetic steps. The carbon-fluorine bonds are exceptionally strong, making the CF₂ unit resistant to many chemical reagents. The C-H bond of the difluoromethyl group can potentially be a site for reactivity under specific, harsh conditions, but such transformations are not common and no examples have been reported for this compound.

Therefore, the derivatization strategies for this compound predominantly focus on the reactivity of the 4-bromo position, leaving the 8-(difluoromethoxy) group as a stable, modulating element of the quinoline core.

Note: The lack of specific research on the transformation of the difluoromethoxy group for this particular compound prevents the creation of a data table for this section. The information provided is based on the generally understood chemical stability of the difluoromethoxy group in aromatic systems.

Application of 4 Bromo 8 Difluoromethoxy Quinoline in Pre Clinical Medicinal Chemistry Research

Exploration of 4-bromo-8-(difluoromethoxy)quinoline as a Core Structure for Bioactive Molecule Design

The inherent chemical properties of this compound make it an attractive starting point for the design of new drugs. The bromine atom at the C4 position serves as a convenient handle for introducing various substituents through cross-coupling reactions, allowing for the systematic modification of the molecule's structure. nih.gov This modular approach enables the creation of large and diverse compound libraries, a crucial step in the early stages of drug discovery. nih.govnih.gov

The difluoromethoxy group at the C8 position is of particular interest. This moiety can act as a lipophilic hydrogen bond acceptor and can significantly influence the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. The strategic placement of this group can lead to enhanced interactions with biological targets and improved drug-like characteristics.

Researchers have leveraged these features to design and synthesize a variety of quinoline (B57606) derivatives with the aim of discovering new therapeutic agents. The core structure of this compound provides a rigid framework that can be elaborated upon to optimize binding to specific biological targets.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. georgiasouthern.edu For derivatives of this compound, these studies are essential for identifying the key structural features required for a desired pharmacological effect.

Rational Design and Synthesis of Compound Libraries

The rational design of compound libraries based on the this compound scaffold involves a systematic approach to modify its structure. nih.gov Molecular hybridization, a strategy that combines two or more pharmacophoric groups, is one such approach used to generate new chemical entities with potentially enhanced potency and selectivity. nih.gov

The synthesis of these libraries often employs modern organic chemistry techniques, such as palladium-catalyzed cross-coupling reactions. nih.gov These methods allow for the efficient and regioselective introduction of a wide range of chemical groups at the 4-position of the quinoline ring. The resulting compounds can then be screened for their biological activity, providing valuable data for SAR analysis.

Impact of Substituent Modifications on Target Interactions

The data obtained from screening compound libraries allows researchers to delineate the impact of specific substituents on the molecule's interaction with its biological target. By comparing the activity of closely related analogs, it is possible to identify which modifications lead to improved potency, selectivity, or other desirable properties.

For example, SAR studies on quinoline derivatives have shown that the nature and position of substituents can dramatically alter their biological profile. researchgate.net Modifications to the quinoline core can influence factors such as binding affinity, enzyme inhibitory activity, and cellular potency. This iterative process of design, synthesis, and testing is central to the optimization of lead compounds in drug discovery.

Identification of Potential Biological Targets through In Vitro and In Silico Methods

A critical aspect of preclinical research is the identification of the biological targets through which a compound exerts its effects. For derivatives of this compound, a combination of in vitro and in silico methods is employed to elucidate their mechanism of action.

Enzyme Inhibition and Receptor Binding Investigations (In Vitro)

In vitro assays are essential for determining the direct interaction of a compound with a specific biological target. These experiments can measure a compound's ability to inhibit an enzyme or bind to a receptor. For instance, quinoline derivatives have been investigated as inhibitors of various enzymes, including DNA gyrase and topoisomerase. nih.govresearchgate.net

The results of these assays, often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, provide quantitative measures of a compound's potency. This information is crucial for ranking compounds and guiding further optimization efforts.

Table 1: Examples of Biological Activities of Quinoline Derivatives

Compound ClassBiological TargetActivity MetricReference
Phenylquinoline-oxadiazole derivativesS. aureus DNA gyraseMIC nih.gov
5,7-Dibromo-8-hydroxyquinolinesTopoisomerase IIC50 researchgate.net
4-Amino-8-quinoline carboxamidesHuman CD38IC50 nih.gov

This table provides examples of biological activities reported for various quinoline derivatives, not specifically for this compound, but to illustrate the types of targets and assays used in this area of research.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In addition to experimental methods, computational techniques such as molecular docking and molecular dynamics simulations play a vital role in understanding how a ligand interacts with its target protein at the molecular level. mdpi.comnih.gov

Molecular docking predicts the preferred binding orientation of a ligand within the active site of a protein. nih.gov This information can help to rationalize observed SAR data and guide the design of new analogs with improved binding affinity. For example, docking studies have been used to understand the binding modes of quinoline derivatives with kinases and other enzymes. mdpi.com

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, allowing researchers to assess the stability of the binding interactions over time. mdpi.comnih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, offering deeper insights into the mechanism of action.

By combining the results from in vitro assays and in silico modeling, researchers can build a comprehensive understanding of how derivatives of this compound interact with their biological targets, paving the way for the development of new and effective therapeutic agents.

Role of the Difluoromethoxy Group in Modulating Bioavailability and Metabolic Stability (In Vitro Models)

The incorporation of fluorine-containing functional groups is a widely utilized strategy in medicinal chemistry to enhance the drug-like properties of bioactive molecules. The difluoromethoxy group (-OCF2H) in this compound is a critical structural motif intended to optimize the compound's pharmacokinetic profile, specifically its bioavailability and metabolic stability.

The difluoromethyl group (CF2H) is recognized for its unique electronic properties and its ability to serve as a metabolically stable bioisostere for functional groups like alcohols, thiols, or amines, which are common pharmacophores but often susceptible to metabolic breakdown. nih.gov The strong carbon-fluorine (C-F) bonds within the difluoromethoxy moiety are significantly more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, compared to carbon-hydrogen (C-H) bonds. nih.gov This increased resistance to oxidative metabolism can lead to a longer half-life and improved metabolic stability of the parent molecule in in vitro models such as human liver microsome assays. nih.govacs.org

Bioavailability is profoundly influenced by a molecule's lipophilicity and permeability across biological membranes. Fluorinated groups are known to increase the lipophilicity of a molecule, a property that often facilitates its passage through cell membranes. nih.govbenthamscience.com The difluoromethoxy group, in particular, offers a nuanced modulation of lipophilicity. It increases lipophilicity more than a simple methoxy (B1213986) group but also introduces a polar oxygen atom and possesses the ability to act as a hydrogen bond donor through its C-H bond. nih.govnih.gov This dual nature allows for a fine-tuning of the octanol-water partition coefficient (logP), a key predictor of both permeability and solubility. researchgate.netresearchgate.net By optimizing lipophilicity, the difluoromethoxy group can help balance the competing demands of membrane permeability and aqueous solubility, which is crucial for achieving good oral bioavailability. nih.govnih.gov

In the context of Lysyl-tRNA synthetase inhibitors, the replacement of a methoxy group with a difluoromethoxy group maintained potency while aiming to improve metabolic profiles. acs.org While studies have shown that replacing a methoxy group with a trifluoromethoxy group does not universally guarantee enhanced metabolic stability, the difluoromethoxy group offers distinct properties. nih.govacs.org Its potential to engage in hydrogen bonding can also enhance binding affinity and specificity for its biological target. nih.gov

Table 1: Comparison of Physicochemical Properties of Methoxy and Fluorinated Analogues
Functional GroupStructureGeneral Effect on Lipophilicity (logP)Metabolic StabilityHydrogen Bonding Potential
Methoxy-OCH3Moderately LipophilicSusceptible to O-demethylation by CYP enzymesAcceptor
Difluoromethoxy-OCF2HIncreased LipophilicityMore resistant to oxidative metabolism due to C-F bonds nih.govnih.govAcceptor (Oxygen) and weak Donor (C-H) nih.gov
Trifluoromethoxy-OCF3Highly Lipophilic nih.govGenerally high metabolic stability, though exceptions exist nih.govnih.govAcceptor only

Conceptual Frameworks for Integrating the Compound into Chemical Biology Tools (e.g., PROTACs, Bioorthogonal Chemistry)

The chemical structure of this compound, particularly the presence of a bromine atom on the quinoline core, makes it an attractive scaffold for the development of sophisticated chemical biology tools such as PROTACs (Proteolysis-Targeting Chimeras) and probes for bioorthogonal chemistry.

PROTACs: PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The this compound scaffold can serve as the POI-binding ligand or "warhead." The bromine atom at the 4-position acts as a versatile synthetic handle. Through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, a linker molecule can be readily attached to the quinoline ring. This linker would, in turn, be connected to a known E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for the Cereblon ligase or a VHL ligand). The resulting PROTAC would be capable of inducing the degradation of the specific protein that the quinoline moiety binds to, offering a therapeutic strategy based on protein elimination rather than simple inhibition.

Bioorthogonal Chemistry: Bioorthogonal chemistry involves chemical reactions that can be performed in a living biological system without interfering with or being influenced by the native biochemical processes. These reactions are invaluable for labeling, tracking, and studying biomolecules in situ.

The this compound molecule can be conceptually transformed into a chemical probe for bioorthogonal applications. Using the same C-Br bond as a reactive site, a small, inert bioorthogonal handle can be installed. For instance, a terminal alkyne or an azide (B81097) group could be introduced via a Sonogashira coupling reaction. This modified quinoline probe could then be introduced to cells or organisms. After allowing the probe to bind to its endogenous protein target, a secondary detection molecule containing the complementary reactive group (an azide for an alkyne, or vice versa) and equipped with a reporter tag (like a fluorophore or biotin) can be added. The two components would then react specifically via a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the visualization of the target protein's location or its isolation for identification and further study. The quinoline core itself is a privileged structure in medicinal chemistry, known to be part of many bioactive compounds, making its derivatives interesting candidates for such probes. nih.govnih.gov

Computational and Theoretical Studies on 4 Bromo 8 Difluoromethoxy Quinoline and Its Analogs

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For quinoline (B57606) derivatives, these studies elucidate the effects of various substituents on the electronic distribution and geometry of the quinoline core.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. biointerfaceresearch.com DFT calculations, often using the B3LYP functional, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. biointerfaceresearch.comresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity and potential for bioactivity due to easier electronic transitions. nih.govscirp.org For instance, studies on quinoline itself show a HOMO-LUMO energy gap of approximately -4.83 eV, indicating potential charge transfer interactions within the molecule that contribute to its bioactivity. scirp.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. biointerfaceresearch.comthaiscience.info The map displays regions of varying electrostatic potential, where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). biointerfaceresearch.com For substituted anilines, a related class of compounds, MEP analysis has successfully identified the negative potential sites for electrophilic attack. thaiscience.info In 4-bromo-8-(difluoromethoxy)quinoline, the nitrogen atom and the oxygen atoms of the difluoromethoxy group would be expected to be regions of negative potential.

Table 1: Representative Quantum Chemical Parameters Calculated for Quinoline Derivatives using DFT.
CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
QuinolineDFT/B3LYP/6-31+G(d,p)-6.646-1.8164.832.004
4-Amino-2-Methyl-8-(Trifluoromethyl)QuinolineDFT/B3LYP/cc-pVDZ-5.69-1.034.66N/A
p-NitroanilineB3LYP/6-311G(d,p)-6.8164-2.92573.89077.1084

Note: Data is illustrative, based on published values for quinoline and its derivatives to represent typical outputs of DFT calculations. researchgate.netscirp.orgthaiscience.info N/A indicates data not available in the cited sources.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which are critical for its interaction with biological targets. The presence of the difluoromethoxy group in this compound introduces a degree of rotational freedom. The difluoromethyl group is also capable of forming hydrogen bonds, which can influence the molecule's preferred conformation. rsc.org X-ray crystallography studies on the analog 4-bromo-8-methoxyquinoline (B35057) have shown that the non-hydrogen atoms are nearly co-planar in the solid state. nih.gov

Molecular dynamics (MD) simulations can provide deeper insight into the dynamic behavior of the molecule in different environments, such as in an aqueous solution. nih.gov These simulations track the movements of atoms over time, helping to understand the stability of different conformations and their interactions with surrounding molecules, which is particularly important when studying how a ligand might bind to a protein receptor. nih.gov

Prediction of Reactivity and Reaction Mechanisms

Computational studies are instrumental in predicting the chemical reactivity of this compound. As established, HOMO-LUMO analysis provides a quantitative measure of reactivity. nih.gov The MEP map visually identifies the most probable sites for chemical reactions. biointerfaceresearch.com

Furthermore, computational methods can elucidate reaction mechanisms. For instance, the synthesis of 4-bromo quinolines can be achieved from ortho-propynol phenyl azides, and computational modeling can help map the proposed pathway involving a halogen-substituted allene (B1206475) intermediate. researchgate.net The bromine atom at the 4-position is a key functional group, making the compound a valuable intermediate for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to introduce new functional groups and build more complex molecules. researchgate.netossila.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Compound Design

QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools in drug design for predicting the activity of new, unsynthesized compounds. nih.gov

The development of a QSAR model involves several steps. First, a dataset of quinoline analogs with known biological activities (e.g., anticancer or antiplasmodial) is collected. nih.govnih.gov The three-dimensional structures of these molecules are optimized, often using DFT methods, and a wide range of molecular descriptors (e.g., electronic, steric, and topological) are calculated. nih.gov Using statistical techniques like Genetic Function Algorithm (GFA), a model is created that best correlates a subset of these descriptors with the observed biological activity. nih.gov

A robust QSAR model must be rigorously validated to ensure its predictive power. nih.gov This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a set of compounds not included in the model's training. nih.gov For example, a QSAR study on 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents yielded a model with high internal and external correlation coefficients, indicating its reliability. nih.gov Such models can guide the design of new analogs of this compound with potentially enhanced biological efficacy. nih.gov

Table 2: Example of Statistical Parameters for a Validated QSAR Model for Antiplasmodial Quinoline Derivatives.
ParameterDescriptionValue
Squared Correlation Coefficient (Goodness of fit)0.9459
R²adjAdjusted R²0.9278
Q²cvLeave-one-out Cross-validation Coefficient (Internal Predictability)0.8882
R²extExternal Validation R² (External Predictability)0.7015

Note: Data is from a published QSAR study on antiplasmodial 1,3-dioxoisoindoline-4-aminoquinolines. nih.gov

In Silico Screening and Virtual Ligand Design

In silico methods are integral to modern drug discovery, enabling the rapid and cost-effective screening of large chemical libraries. nih.gov Virtual screening involves docking vast numbers of compounds into the active site of a biological target (like an enzyme or receptor) to predict their binding affinity and orientation.

This compound and its designed analogs can serve as scaffolds in virtual screening campaigns to identify potential new therapeutic agents. nih.gov Furthermore, ligand-based drug design strategies, such as pharmacophore modeling and 3D-QSAR, can be employed. nih.govresearchgate.net These methods use the structural information from a set of known active molecules to build a model that defines the essential features required for bioactivity. This model can then be used to design novel molecules, like derivatives of this compound, with improved binding affinity and selectivity for their intended target. nih.gov Molecular docking and MD simulations are then used to refine these designs and predict their interaction with the target protein. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Research Samples

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate molecular framework of 4-bromo-8-(difluoromethoxy)quinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F, HMBC, COSY) for Structural Confirmation and Elucidation

A comprehensive NMR analysis of this compound involves a suite of one- and two-dimensional experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons on the quinoline (B57606) ring and the single proton of the difluoromethoxy group. The aromatic protons will likely appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The proton of the -OCHF₂ group is anticipated to resonate as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The spectrum would show ten distinct signals for the ten carbon atoms of the this compound backbone. The carbon of the difluoromethoxy group will exhibit a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, the two fluorine atoms of the difluoromethoxy group are expected to produce a doublet in the ¹⁹F NMR spectrum, resulting from coupling to the single proton of that group. The chemical shift will be indicative of the electronic environment of the fluorine atoms.

2D NMR Techniques (COSY and HMBC): Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, confirming the connectivity of adjacent protons on the quinoline ring. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying long-range couplings between protons and carbons, which helps in assigning the quaternary carbons and confirming the position of the substituents on the quinoline core. For instance, HMBC can show correlations between the proton of the -OCHF₂ group and the C-8 carbon of the quinoline ring.

Interactive Data Table: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
¹H (Aromatic)7.0 - 9.0m-
¹H (-OCHF₂)6.5 - 7.5tJHF = 70-80
¹³C (Aromatic)110 - 150s, d-
¹³C (-OCHF₂)110 - 120tJCF = 240-250
¹⁹F (-OCHF₂)-80 to -100dJFH = 70-80

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₁₀H₆BrF₂NO), high-resolution mass spectrometry (HRMS) would confirm its exact molecular mass.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2).

Fragmentation of the molecular ion under electron impact (EI) or other ionization methods would likely involve the loss of the difluoromethoxy group or the bromine atom. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring system. rsc.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound
IonPredicted m/zDescription
[M]⁺273/275Molecular ion peak showing bromine isotopic pattern
[M-CHF₂O]⁺206/208Loss of the difluoromethoxy radical
[M-Br]⁺194Loss of the bromine radical
[M-HCN]⁺246/248Loss of hydrogen cyanide from the quinoline ring

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives and Intermediates

While a crystal structure for the title compound is not publicly available, analysis of a closely related compound, 4-bromo-8-methoxyquinoline (B35057), reveals a nearly co-planar arrangement of the non-hydrogen atoms in the quinoline core. nih.gov It is expected that this compound would adopt a similar planar quinoline structure. The crystal packing would be influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Interactive Data Table: Predicted Crystallographic Parameters (based on analogy with 4-bromo-8-methoxyquinoline)
ParameterPredicted Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)~5.2
b (Å)~12.1
c (Å)~14.2
Z (molecules/unit cell)4

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Structural Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and strong C-O and C-F stretching vibrations associated with the difluoromethoxy group (typically in the 1000-1300 cm⁻¹ region). The C-Br stretching vibration would appear at lower frequencies, generally below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the vibrations of the quinoline ring system and the C-Br bond.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
C=C/C=N Ring Stretch1400 - 1600FT-IR, Raman
C-O Stretch1200 - 1300FT-IR
C-F Stretch1000 - 1100FT-IR
C-Br Stretch< 600FT-IR, Raman

Future Research Directions and Potential Applications

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govijpsjournal.com However, these methods often present significant drawbacks, including the use of hazardous reagents, high reaction temperatures, long reaction times, and the generation of substantial chemical waste. nih.gov In recent years, the principles of green chemistry have spurred the development of more sustainable and efficient synthetic protocols for quinoline synthesis. ijpsjournal.comacs.org

Future research into the synthesis of 4-bromo-8-(difluoromethoxy)quinoline should focus on adopting these modern, eco-friendly approaches. rsc.org Key areas for exploration include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve energy efficiency. nih.govrsc.org The application of microwave irradiation in the Friedländer synthesis, for example, has been shown to be an environmentally friendly approach. mdpi.com

One-Pot and Multicomponent Reactions: Designing a synthesis where multiple steps are combined into a single operation without isolating intermediates can significantly increase efficiency and reduce solvent waste and energy consumption. nih.govnih.gov

Green Catalysts and Solvents: The use of environmentally benign catalysts, such as formic acid or reusable solid acid catalysts, can replace harsh traditional catalysts. ijpsjournal.commdpi.com Similarly, employing greener solvents or even solvent-free conditions would align with sustainable practices. rsc.org

Developing such novel routes would not only make the production of this compound more economically viable and environmentally friendly but also facilitate its broader application in research and industry. acs.org

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) is a powerful strategy in medicinal chemistry for identifying lead compounds. This approach involves screening small, low-complexity molecules (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent drug candidates.

The quinoline scaffold is considered a "privileged framework" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer and antimalarial agents. rsc.orgnih.govacs.org this compound is an ideal candidate for inclusion in FBDD libraries for several reasons:

Structural Core: The quinoline core provides a rigid and versatile scaffold for building more complex molecules. nih.gov

Reactive Handle: The bromine atom at the 4-position serves as a crucial reactive handle. It allows for predictable and efficient chemical modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. researchgate.net

Modulating Group: The 8-(difluoromethoxy) group can influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions, which are critical for drug development.

A Fragment-Informed Structure-Activity Relationship (FI-SAR) paradigm, which involves the strategic coupling of fragments with scaffolds like quinoline, has proven effective in developing potent inhibitors for targets like cholinesterases. nih.gov Integrating this compound into FBDD screening platforms could accelerate the discovery of novel therapeutics for various diseases. nih.govmdpi.com

Exploration of the Compound as a Precursor for Advanced Materials (e.g., Organic Semiconductors, Photovoltaics)

The field of organic electronics is continually searching for new molecular building blocks with tunable optoelectronic properties. Quinoline derivatives have shown promise in this area, being utilized in devices like Organic Light-Emitting Diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.comnih.gov

This compound could serve as a valuable precursor for advanced materials:

Organic Semiconductors: The bromo-substituent allows this compound to be used as a building block or an end-capping material. ossila.com Through metal-catalyzed cross-coupling reactions, it can be incorporated into larger π-conjugated systems, which are the fundamental components of organic semiconductors. ossila.com The electron-withdrawing nature of the difluoromethoxy group could be used to tune the energy levels (HOMO/LUMO) of the resulting material, a critical factor in designing efficient charge-transporting layers in electronic devices. mdpi.com

Photovoltaics: In the context of DSSCs, quinoline derivatives have been used as part of the molecular structure of sensitizing dyes. nih.gov The ability to functionalize this compound at the bromine position allows for the attachment of anchoring groups (to bind to semiconductor surfaces like TiO₂) and the extension of the chromophore to optimize light absorption. nih.govossila.com The inherent photoactive nature of the quinoline core makes it a suitable component for such applications. nih.gov

Research focused on synthesizing polymers or oligomers from this compound and characterizing their photophysical and electronic properties could unveil its potential for next-generation organic electronic devices.

Interdisciplinary Research with Chemical Biology for Probe Development

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and quantifying biological processes within living cells. crimsonpublishers.comcrimsonpublishers.com The quinoline scaffold is a frequent component of such probes due to its inherent fluorescence properties and biocompatibility. crimsonpublishers.comnanobioletters.com These probes have been extensively used for applications like bio-imaging and sensing specific analytes, such as metal ions. crimsonpublishers.comnanobioletters.com

This compound represents an excellent starting point for the development of novel fluorescent probes:

Core Fluorophore: The quinoline ring system can act as the core fluorophore. nanobioletters.com

Site for Modification: The bromine atom provides a convenient site for chemical conjugation. researchgate.net Researchers can attach specific recognition elements (e.g., chelators for metal ions, ligands for proteins) to create probes that are highly selective for a target of interest. acs.orgresearchgate.net

Property Tuning: The difluoromethoxy group can modulate the photophysical properties of the probe, such as its emission wavelength, quantum yield, and sensitivity to the local environment (e.g., polarity, pH). researchgate.net This tuning is crucial for developing probes with optimal performance for specific biological applications, including multi-color imaging or sensing in complex cellular environments.

Interdisciplinary collaboration between synthetic chemists and chemical biologists could leverage this compound to create a new generation of sophisticated molecular probes for studying disease mechanisms and cellular pathways. crimsonpublishers.com

Compound Data

Below are tables detailing the chemical properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

Property Value
CAS Number 1432754-59-0 bldpharm.com
Molecular Formula C₁₀H₆BrF₂NO bldpharm.com
Molecular Weight 274.06 g/mol sigmaaldrich.com
SMILES FC(F)OC1=C2N=CC=C(Br)C2=CC=C1 bldpharm.com

| Storage | Inert atmosphere, 2-8°C bldpharm.com |

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
4-bromo-8-fluoroquinoline

Q & A

Basic: What are the optimal crystallization conditions for obtaining high-quality single crystals of 4-bromo-8-(difluoromethoxy)quinoline for X-ray diffraction studies?

Methodological Answer:
High-quality single crystals can be obtained by slow evaporation of a chloroform solution of the compound at controlled temperatures (e.g., 150 K) . Crystallization success depends on solvent choice, purity of the starting material, and minimizing thermal disturbances. The planar molecular structure (r.m.s. deviation ~0.024 Å for non-H atoms) facilitates weak intermolecular interactions (C–H⋯π), which stabilize the crystal lattice .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • NMR Spectroscopy : Analyze aryl proton environments (δ ~6.99–7.17 ppm for aromatic H) and difluoromethoxy signals (δ ~7.13 ppm, t, J = 74.4 Hz) .
  • IR Spectroscopy : Identify C=O stretches (~1700 cm⁻¹ for esters/ketones) and N–H stretches (~3275 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., m/z ~406.19 for ethyl ester derivatives) .

Advanced: How does the difluoromethoxy group influence the electronic properties and reactivity of the quinoline core in cross-coupling reactions compared to methoxy or trifluoromethoxy substituents?

Methodological Answer:
The difluoromethoxy group is electron-withdrawing, reducing electron density at the quinoline core and directing electrophilic substitution to specific positions. Compared to methoxy (electron-donating) or trifluoromethoxy (stronger electron-withdrawing) groups, it modifies regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., DFT) are recommended to quantify substituent effects on frontier molecular orbitals .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives across in vitro assays?

Methodological Answer:
Contradictions may arise from enantiomerism, impurities, or assay conditions. Strategies include:

  • Chiral Resolution : Separate enantiomers via HPLC with chiral stationary phases (e.g., (−)-enantiomers often show higher activity and lower toxicity) .
  • Purity Analysis : Use LC-MS to detect trace impurities affecting bioactivity.
  • Standardized Assays : Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability .

Advanced: How can regioselective functionalization of the quinoline core be achieved to introduce substituents at the 4- or 8-positions?

Methodological Answer:

  • Bromine at C4 : Use Ullmann coupling or directed ortho-metalation for nucleophilic substitution .
  • Difluoromethoxy at C8 : Introduce via nucleophilic aromatic substitution (SNAr) under basic conditions (K₂CO₃, DMF) .
  • Cross-Coupling : Apply palladium catalysis (e.g., Suzuki-Miyaura) for aryl-aryl bond formation at brominated positions .

Basic: What safety protocols are critical when handling brominated quinoline derivatives during synthesis?

Methodological Answer:

  • Waste Disposal : Segregate halogenated waste and collaborate with certified treatment facilities to avoid environmental release .
  • Personal Protection : Use fume hoods, nitrile gloves, and eye protection to prevent inhalation or dermal contact .

Advanced: What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

Methodological Answer:
Weak C–H⋯π and C–F⋯π interactions (distances ~3.1–3.2 Å) drive one-dimensional chain formation along the crystallographic axis . These interactions influence solubility and thermal stability, which can be probed via DSC (melting point analysis) and PXRD .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition .
  • Docking Studies : Map interactions with therapeutic targets (e.g., amyloid plaques in Alzheimer’s) using AutoDock Vina .

Basic: What synthetic routes are reported for introducing the difluoromethoxy group into quinoline systems?

Methodological Answer:

  • Direct Fluorination : Treat 8-hydroxyquinoline derivatives with ClF₃ or Deoxo-Fluor .
  • Nucleophilic Substitution : React 8-bromoquinoline with potassium difluoromethoxide (KOCF₂H) in DMSO at 80°C .

Advanced: What role does the difluoromethoxy group play in enhancing the metabolic stability of quinoline-based radiopharmaceuticals?

Methodological Answer:
The CF₂ group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo. This is critical for PET/SPECT imaging agents targeting amyloid plaques or tumors . Validate stability via in vitro microsomal assays and in vivo biodistribution studies .

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